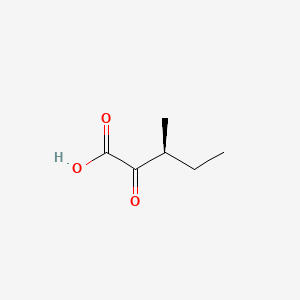

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Descripción general

Descripción

- Estructuralmente, es una sal de calcio de un complejo formado entre L-isoleucina (un aminoácido de cadena ramificada) y cetoglutarato (α-cetoglutarato) .

- Este compuesto tiene aplicaciones en varios campos debido a sus propiedades únicas.

α-Ceto-isoleucina: es un compuesto con la fórmula química .

Métodos De Preparación

- Las rutas sintéticas para la α-Ceto-isoleucina implican la combinación de L-isoleucina con cetoglutarato en presencia de iones calcio.

- Los métodos de producción industrial pueden incluir procesos de fermentación o síntesis química.

Análisis De Reacciones Químicas

Oxidation

Pentanoic acid, 3-methyl-2-oxo-, (3S)- can be oxidized under specific conditions, potentially leading to the formation of other compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction reactions can modify the functional groups of Pentanoic acid, 3-methyl-2-oxo-, (3S)-. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution

Substitution reactions can occur at specific sites on the molecule. For example, the hydrogen atom in the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form acyl chlorides.

Decarboxylation

Pentanoic acid, 3-methyl-2-oxo-, (3S)- participates in decarboxylation reactions, which are typical for keto acids. These reactions are catalyzed by enzymes such as pyruvate decarboxylase.

Condensation

As a keto acid, Pentanoic acid, 3-methyl-2-oxo-, (3S)- is involved in condensation reactions.

Biological Activities and Significance

Pentanoic acid, 3-methyl-2-oxo-, (3S)- is a keto acid derived from branched-chain amino acid metabolism. This compound has biological activities, including neurotoxicity and implications in metabolic disorders . It acts as a neurotoxin, damaging nerve cells and tissues, and is associated with metabolic disturbances, particularly affecting the malate-aspartate shuttle, which is critical for energy metabolism in neurons. Elevated levels of this compound can lead to metabolic acidosis. It is involved in cell cycle regulation .

Aplicaciones Científicas De Investigación

Neurotoxicity Studies

Research indicates that pentanoic acid, 3-methyl-2-oxo-, (3S)- exhibits neurotoxic properties, particularly affecting the malate-aspartate shuttle crucial for neuronal energy metabolism. Elevated levels of this compound have been linked to neurological disorders, especially in infants.

Case Study: Neurotoxicity in Infants

A study revealed that infants with increased levels of organic acids, including this compound, showed symptoms such as seizures and developmental delays. Early diagnosis and management are critical to prevent irreversible neurological damage.

Metabolic Disorders

This compound plays a significant role in metabolic disorders related to branched-chain amino acids, particularly Maple Syrup Urine Disease (MSUD). The accumulation of pentanoic acid, 3-methyl-2-oxo-, (3S)- due to enzymatic deficiencies results in severe metabolic acidosis.

Case Study: Metabolic Acidosis in MSUD

Research focused on biochemical pathways disrupted by the accumulation of this compound in MSUD patients highlighted how the failure of the malate-aspartate shuttle contributes to significant energy deficits in neuronal tissues.

Enzymatic Reactions

Pentanoic acid, 3-methyl-2-oxo-, (3S)- is involved in various enzymatic reactions essential for amino acid catabolism.

| Reaction | Enzyme | Notes |

|---|---|---|

| 2-Oxoisovalerate dehydrogenase | Catalyzes oxidative decarboxylation of keto acids | Vital for energy production |

| Branched-chain alpha-keto acid decarboxylase | Converts branched-chain amino acids | Important for amino acid homeostasis |

Fragrance Industry

Pentanoic acid derivatives are utilized in the fragrance industry due to their desirable aromatic properties.

Patent Insight:

A patent describes the use of ethyl 3-methyl-2-oxopentanoate as a fragrance component, showcasing its industrial applicability beyond biochemical research .

Bioactive Compound Research

This compound has been studied for its potential bioactive properties, contributing to advancements in pharmacological applications.

Research Findings:

Recent studies have explored the role of bioactive compounds derived from natural sources, including those containing keto acids like pentanoic acid, in therapeutic contexts such as cancer treatment and metabolic regulation .

Mecanismo De Acción

- Los efectos de la α-Ceto-isoleucina probablemente se median a través de su participación en las vías metabólicas.

- Interactúa con enzimas, receptores o transportadores, afectando los procesos celulares.

- Se necesitan estudios adicionales para dilucidar sus mecanismos precisos.

Comparación Con Compuestos Similares

- La α-Ceto-isoleucina es única debido a su combinación específica de L-isoleucina y cetoglutarato.

- Los compuestos similares incluyen otros ácidos ceto de cadena ramificada (por ejemplo, α-cetoisocaproato, α-ceto-β-metilvalerato y α-cetoisovalerato) .

Actividad Biológica

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as 3-methyl-2-oxovaleric acid, is a keto acid derived from the metabolism of branched-chain amino acids. This compound has garnered attention in biochemical and medical research due to its diverse biological activities, including neurotoxicity and implications in metabolic disorders.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.142 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 190.5 ± 9.0 °C at 760 mmHg

- Melting Point : 42 °C

- Flash Point : 82.2 ± 0.0 °C

Neurotoxic Effects

Research indicates that 3-methyl-2-oxovaleric acid acts as a neurotoxin , damaging nerve cells and tissues. This neurotoxicity is associated with metabolic disturbances, particularly affecting the malate-aspartate shuttle, which is critical for energy metabolism in neurons. Elevated levels of this compound can lead to metabolic acidosis, characterized by symptoms such as poor feeding, vomiting, hypotonia, and lethargy in infants .

Metabolic Implications

As a metabotoxin , 3-methyl-2-oxovaleric acid is implicated in various metabolic disorders, particularly those related to branched-chain amino acid metabolism. In conditions like Maple Syrup Urine Disease (MSUD), the accumulation of this compound results from the incomplete breakdown of branched-chain amino acids (leucine, isoleucine, and valine). The resulting metabolic acidosis can lead to severe neurological outcomes if untreated .

Enzymatic Reactions Involving 3-Methyl-2-Oxovaleric Acid

| Reaction | Enzyme | Notes |

|---|---|---|

| 2-Oxoisovalerate dehydrogenase | Involves oxidative decarboxylation of keto acids . | |

| Branched-chain alpha-keto acid decarboxylase | Catalyzes the conversion of branched-chain amino acids . |

Case Studies and Research Findings

-

Neurotoxicity in Infants :

A study highlighted that infants with elevated levels of organic acids, including 3-methyl-2-oxovaleric acid, exhibited symptoms like seizures and developmental delays. The study emphasized the need for early diagnosis and management to prevent irreversible neurological damage . -

Metabolic Acidosis :

Another research focused on the biochemical pathways disrupted by the accumulation of this compound in patients with MSUD. It detailed how the failure of the malate-aspartate shuttle leads to significant energy deficits in neuronal tissues, contributing to the observed clinical symptoms . -

Keto Acid Metabolism :

Investigations into the enzymatic pathways involving keto acids revealed that 3-methyl-2-oxovaleric acid plays a crucial role in amino acid catabolism. The enzyme systems responsible for its metabolism are vital for maintaining amino acid homeostasis and preventing toxic accumulation .

Propiedades

IUPAC Name |

(3S)-3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179505 | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

915.5 mg/mL | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24809-08-3 | |

| Record name | Alpha-Keto-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the proposed preparation method for Alpha-Keto-isoleucine-calcium dihydrate described in the research?

A1: The research paper "" introduces a novel method for synthesizing Alpha-Keto-isoleucine-calcium dihydrate. This method utilizes a micro-negative pressure ring-opening reaction with Sec-butyl hydantoin as the starting material. The researchers claim this method offers several advantages over existing techniques, including:

Q2: What structural insights about Alpha-Keto-isoleucine are revealed through its interaction with a solute-binding protein?

A2: While the provided abstract "" does not provide specific details about the interaction, it highlights that a solute-binding protein from Anabaena variabilis ATCC 29413 can bind to (3S)-3-Methyl-2-oxopentanoic acid (Alpha-Keto-isoleucine). This suggests that Alpha-Keto-isoleucine possesses structural features complementary to the binding site of this protein. Further research on this interaction could shed light on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.